molecular formula C23H17BrN2O3 B2382780 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 342608-75-7

3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2382780
CAS RN: 342608-75-7
M. Wt: 449.304
InChI Key: GNQZNWLVJIDMTL-UHFFFAOYSA-N
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Description

The compound “3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is fused with a pyrrole ring, forming a pyrroloisoxazole system . The molecule also contains three phenyl rings, one of which is substituted with a bromine atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrroloisoxazole ring system and the attached phenyl rings. The presence of the bromine atom would add significant mass to the molecule and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the bromophenyl group. Isoxazoles can undergo a variety of reactions, including ring-opening reactions, and the bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility. The fused ring system could also influence its stability and reactivity .

Scientific Research Applications

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) explored the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a compound structurally related to 3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. These polymers exhibited strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Diastereoselective Cycloaddition

Moroz et al. (2018) conducted a study involving the reaction of 1H-pyrrol-2,3-diones with nitrones, resulting in substituted pyrrolо[3,2-d]isoxazoles, which include compounds structurally similar to the target chemical. The study provided insights into the diastereoselective synthesis methods of these compounds (Moroz et al., 2018).

Synthesis of Anti-Stress Agents

A research by Badru, Anand, and Singh (2012) involved synthesizing derivatives of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, which are structurally related to the target chemical. These derivatives were evaluated for their anti-stress properties in mice, suggesting potential applications in developing anti-stress agents (Badru, Anand, & Singh, 2012).

Absorption and Fluorescence of Soluble Polar Diketo-Pyrrolo-Pyrroles

Lun̆ák et al. (2011) studied the absorption and fluorescence properties of derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, which are structurally akin to the target chemical. These compounds exhibited fluorescence in the visible and near-infrared region, highlighting their potential in optical applications (Lun̆ák et al., 2011).

Synthesis and Properties of IsoDPP Derivatives

Gendron et al. (2014) described the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, which are structurally related to the target compound. The study focused on the properties of these derivatives, including their solubility and photophysical characteristics, relevant for material science applications (Gendron et al., 2014).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties. It could potentially be investigated for use in pharmaceuticals, if it shows promising biological activity. Alternatively, it could be studied for use in materials science or other fields .

properties

IUPAC Name

3-(3-bromophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-16-9-7-8-15(14-16)20-19-21(29-26(20)18-12-5-2-6-13-18)23(28)25(22(19)27)17-10-3-1-4-11-17/h1-14,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQZNWLVJIDMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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